An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and drug discovery, halogenated anilines stand out as versatile and highly valuable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-5-chloro-2-methylaniline (CAS Number: 30273-47-3), a dihalogenated aniline with significant potential in various industrial and research applications. While the initial query referenced 5-Bromo-4-chloro-2-methylaniline, extensive database searches have confirmed the correct IUPAC nomenclature for the compound with CAS number 30273-47-3 to be 4-Bromo-5-chloro-2-methylaniline.[1][2] This document will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its analytical characterization, and explore its current and potential applications, particularly in the realms of specialty chemicals and pharmaceutical development.
Table of Contents
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Chemical Identity and Physicochemical Properties
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Synthesis of 4-Bromo-5-chloro-2-methylaniline: A Step-by-Step Protocol
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Analytical Characterization
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Safety, Handling, and Storage
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Applications in Industry and Research
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References
Chemical Identity and Physicochemical Properties
4-Bromo-5-chloro-2-methylaniline is a solid, typically appearing as a white to yellow or brown powder.[2] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, a methyl group, and an amino group, leading to a unique combination of steric and electronic properties that influence its reactivity.
| Property | Value | Source |
| CAS Number | 30273-47-3 | [1][2] |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [1] |
| IUPAC Name | 4-Bromo-5-chloro-2-methylaniline | [1] |
| Synonyms | 4-bromo-5-chloro-2-methylphenylamine | [2] |
| Appearance | White to Yellow to Gray to Brown Solid | [2] |
| Purity | ≥97% | [2] |
Synthesis of 4-Bromo-5-chloro-2-methylaniline: A Step-by-Step Protocol
The synthesis of 4-Bromo-5-chloro-2-methylaniline can be approached through a multi-step process starting from a readily available precursor. The following protocol is a scientifically sound adaptation based on established methods for the synthesis of similar halogenated anilines.[3]
Workflow for the Synthesis of 4-Bromo-5-chloro-2-methylaniline
Caption: A four-step synthetic workflow for 4-Bromo-5-chloro-2-methylaniline.
Experimental Protocol
Step 1: Synthesis of N-(2-methylphenyl)acetamide (Acetylation)
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
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Pour the reaction mixture into cold water to precipitate the product.
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Filter the solid, wash with water until neutral, and dry to obtain N-(2-methylphenyl)acetamide.
Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)
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Dissolve the N-(2-methylphenyl)acetamide from Step 1 in glacial acetic acid.
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Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature. The amino group's activating effect is tempered by the acetyl protecting group, which directs the electrophilic aromatic substitution primarily to the para position.[4]
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Stir the reaction mixture for 4-6 hours.
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Pour the mixture into a solution of sodium bisulfite to quench any excess bromine.
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Precipitate the product by adding water, then filter, wash with water, and dry.
Step 3: Synthesis of N-(4-bromo-5-chloro-2-methylphenyl)acetamide (Chlorination)
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Suspend N-(4-bromo-2-methylphenyl)acetamide in a suitable solvent such as chloroform or dichloromethane.
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Add sulfuryl chloride dropwise at room temperature. The ortho,para-directing nature of the acetamido and methyl groups, along with the deactivating effect of the bromine, will favor chlorination at the 5-position.
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Stir the reaction at room temperature until completion, monitored by TLC.
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Carefully quench the reaction with water.
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Separate the organic layer, wash with sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
Step 4: Synthesis of 4-Bromo-5-chloro-2-methylaniline (Hydrolysis)
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To the crude N-(4-bromo-5-chloro-2-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
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Reflux the mixture for 2-4 hours to hydrolyze the amide.[3]
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After cooling, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine.
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Filter the solid, wash thoroughly with water, and dry to obtain 4-Bromo-5-chloro-2-methylaniline.
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The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 4-Bromo-5-chloro-2-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic region will display two singlets or two doublets with very small coupling constants, corresponding to the protons at the 3- and 6-positions of the benzene ring. The methyl group will appear as a singlet, and the amine protons will also likely be a broad singlet, the chemical shift of which can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to the halogens and the amino group showing characteristic shifts.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak [M]⁺. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4.[5] The fragmentation pattern will likely involve the loss of the halogen atoms and cleavage of the methyl group.[6]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]
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C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=C stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-N stretching: This will be observed in the 1250-1350 cm⁻¹ range.
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C-Br and C-Cl stretching: These will be found in the fingerprint region, typically below 800 cm⁻¹.[7]
Safety, Handling, and Storage
4-Bromo-5-chloro-2-methylaniline is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]
Applications in Industry and Research
Intermediate in Dyes and Pigments
The primary industrial application of 4-Bromo-5-chloro-2-methylaniline is as a key intermediate in the synthesis of a variety of dyes and pigments.[8] The presence of the halogen atoms and the amino group provides reactive sites for further chemical modifications, allowing for the creation of chromophores with specific color properties and enhanced stability.[8]
Building Block in Organic Synthesis
In a broader context, 4-Bromo-5-chloro-2-methylaniline is a valuable building block for organic synthesis. The differential reactivity of the bromine and chlorine atoms, along with the nucleophilicity of the amino group, allows for selective transformations. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The amino group can be diazotized and subsequently replaced by a wide range of functional groups.
Potential in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of significant interest in drug discovery. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific drugs currently reported to be synthesized directly from 4-Bromo-5-chloro-2-methylaniline, its structural motif makes it an attractive starting point for the synthesis of novel pharmaceutical agents.
The dihalogenated aniline core can be elaborated to generate libraries of compounds for screening against various therapeutic targets. For example, it could serve as a scaffold for the development of kinase inhibitors, GPCR modulators, or other classes of therapeutic agents where a substituted aniline is a key pharmacophore.
Conclusion
4-Bromo-5-chloro-2-methylaniline is a valuable and versatile chemical intermediate with established applications in the dye and pigment industry and significant potential in organic synthesis and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists looking to utilize this compound in their work. This technical guide provides a solid foundation of knowledge to enable the safe and effective use of 4-Bromo-5-chloro-2-methylaniline in a variety of scientific endeavors.
References
[9] New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
[10] Supporting Information. (n.d.). [Details of a relevant study].
[8] NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. Retrieved from [Link]
[3] Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Retrieved from
[1] PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
[11] Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). [Source of the study].
[12] Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). [Source of the article].
[13] Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
[14] Mass Spectrometry: Fragmentation. (n.d.). [Source of the information].
[15] ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
[16] Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
[7] ResearchGate. (2025, August 8). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Retrieved from [Link]
[4] Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
[6] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
[17] ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]
University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]
[18] PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. Retrieved from [Link]
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
[19] PubChem. (n.d.). 4-Bromo-5-chloro-2-iodoaniline. Retrieved from [Link]
[20] ResearchGate. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]
[5] Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
Sources
- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-5-chloro-2-methylaniline | 30273-47-3 [sigmaaldrich.com]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. rsc.org [rsc.org]
- 10. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. nbinno.com [nbinno.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. 4-Bromo-5-chloro-2-fluoroaniline | C6H4BrClFN | CID 14129196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Bromo-5-chloro-2-iodoaniline | C6H4BrClIN | CID 73554362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
